molecular formula C8H7BrOS B12989888 2-(3-Bromophenyl)ethanethioicO-acid

2-(3-Bromophenyl)ethanethioicO-acid

Cat. No.: B12989888
M. Wt: 231.11 g/mol
InChI Key: YFJQKICQNSSCBP-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)ethanethioicO-acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an ethanethioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)ethanethioicO-acid typically involves the bromination of phenylacetic acid derivatives. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom into the phenyl ring. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)ethanethioicO-acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioic acid group to a thiol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)ethanethioicO-acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)ethanethioicO-acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and thioic acid group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenylacetic acid: Similar structure but lacks the thioic acid group.

    2-(3-Bromophenyl)acetic acid methyl ester: A methyl ester derivative with similar reactivity.

    2-(3-Bromophenyl)propionic acid: Contains a propionic acid group instead of ethanethioic acid.

Uniqueness

2-(3-Bromophenyl)ethanethioicO-acid is unique due to the presence of both the bromine atom and the ethanethioic acid group, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C8H7BrOS

Molecular Weight

231.11 g/mol

IUPAC Name

2-(3-bromophenyl)ethanethioic S-acid

InChI

InChI=1S/C8H7BrOS/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)

InChI Key

YFJQKICQNSSCBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)S

Origin of Product

United States

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